An In-depth Technical Guide to the Physical Properties of (3-(tert-Butyl)phenyl)methanamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (3-(tert-Butyl)phenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(tert-Butyl)phenyl)methanamine hydrochloride (CAS Number: 140401-55-4) is a primary amine hydrochloride salt that holds potential as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzylamine core with a sterically demanding tert-butyl group at the meta-position, suggests its utility in creating complex molecules with specific conformational properties. As with any active pharmaceutical ingredient (API) candidate or key intermediate, a thorough understanding of its physical properties is paramount for successful process development, formulation, and ultimately, therapeutic application.
This technical guide provides a comprehensive overview of the core physical properties of (3-(tert-Butyl)phenyl)methanamine hydrochloride. In light of the limited publicly available experimental data for this specific salt, this guide combines known information for the free base and analogous compounds with detailed, field-proven experimental protocols for determining these critical parameters. This approach is designed to empower researchers to either utilize well-founded estimates or generate precise experimental data in their own laboratories.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
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Chemical Name: (3-(tert-Butyl)phenyl)methanamine hydrochloride
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Synonyms: 3-tert-Butylbenzylamine hydrochloride
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CAS Number: 140401-55-4
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Molecular Formula: C₁₁H₁₈ClN
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Molecular Weight: 199.72 g/mol
The structure consists of a benzylamine core with a tert-butyl substituent at the 3-position of the phenyl ring. The primary amine is protonated by hydrochloric acid to form the ammonium chloride salt.
Core Physical Properties
| Property | Value | Basis for Value | Significance in Drug Development |
| Melting Point | Estimated: 250-265 °C | Analogy with Benzylamine hydrochloride (259-264 °C)[1] and other substituted benzylamine hydrochlorides. Amine salts generally have high melting points.[2] | A sharp melting point is indicative of purity. It is a critical parameter for solid-state characterization and influences manufacturing processes like milling and tableting. |
| Aqueous Solubility | Estimated: Soluble | Analogy with Benzylamine hydrochloride, which is soluble in water.[1][3] The conversion of amines to their hydrochloride salts is a common strategy to enhance aqueous solubility.[2][4] | Solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy. |
| pKa | Estimated: 9.0 - 9.5 | Analogy with Benzylamine (pKa of 9.33)[5] and 4-tert-butylbenzylamine (predicted pKa of 9.24).[6] The electronic effect of a meta-tert-butyl group is expected to be minimal on the basicity of the benzylamine. | The pKa determines the ionization state of the molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Appearance | White to off-white solid | General property of many amine hydrochloride salts. | A consistent appearance is important for quality control and formulation development. |
Experimental Protocols for Physical Property Determination
For any novel compound, the experimental determination of its physical properties is a cornerstone of its development. The following sections detail the standard, self-validating methodologies for measuring the melting point, aqueous solubility, and pKa of an amine hydrochloride salt like (3-(tert-Butyl)phenyl)methanamine hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and identity.
Causality Behind Experimental Choices: The use of a calibrated digital melting point apparatus with a slow ramp rate near the expected melting point is crucial for obtaining an accurate and sharp melting range. A broad melting range typically indicates the presence of impurities.
Detailed Step-by-Step Methodology:
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Sample Preparation: A small amount of the dry (3-(tert-Butyl)phenyl)methanamine hydrochloride powder is finely ground to ensure uniform heat distribution.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.
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Rapid Determination (Optional): A preliminary rapid heating run can be performed to quickly determine an approximate melting range.
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Accurate Determination: A fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.
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Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Causality Behind Experimental Choices: This method ensures that an equilibrium between the solid and dissolved states of the compound is achieved by allowing sufficient time for equilibration. The use of a calibrated analytical technique like HPLC ensures accurate quantification of the dissolved compound.
Detailed Step-by-Step Methodology:
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Sample Preparation: An excess amount of (3-(tert-Butyl)phenyl)methanamine hydrochloride is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
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Equilibration: The container is agitated in a constant temperature shaker bath (typically at 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
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Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Shake-Flask Method for Solubility.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated (ammonium) and deprotonated (free amine) forms. Potentiometric titration is a highly accurate method for its determination.
Causality Behind Experimental Choices: This method directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where the concentrations of the acidic and basic forms of the analyte are equal. At this point, the pH is equal to the pKa.
Detailed Step-by-Step Methodology:
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Sample Preparation: A precisely weighed amount of (3-(tert-Butyl)phenyl)methanamine hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode and a magnetic stirrer are immersed in the solution.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a calibrated burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then used to find the corresponding pH on the curve, which is the pKa of the compound.
Caption: Potentiometric Titration for pKa.
Physical Properties of the Free Base: (3-(tert-Butyl)phenyl)methanamine
For comparative purposes, the known physical properties of the corresponding free base, (3-(tert-Butyl)phenyl)methanamine (CAS Number: 608515-16-8), are provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | Smolecule |
| Molecular Weight | 163.26 g/mol | Smolecule |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Conclusion
(3-(tert-Butyl)phenyl)methanamine hydrochloride is a compound with significant potential in synthetic and medicinal chemistry. While specific experimental data on its physical properties are not yet widely published, this guide provides well-founded estimations based on analogous structures and, more importantly, details the robust experimental methodologies required to determine these critical parameters. By following the outlined protocols for measuring melting point, aqueous solubility, and pKa, researchers can generate the high-quality data necessary to advance their research and development efforts with confidence. The provided frameworks for experimental design are intended to ensure scientific integrity and produce trustworthy, reproducible results.
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